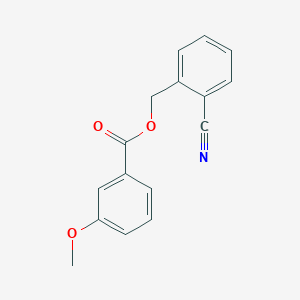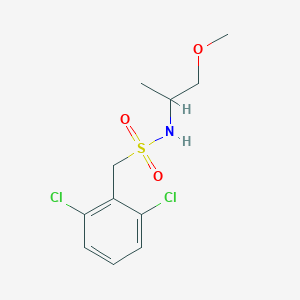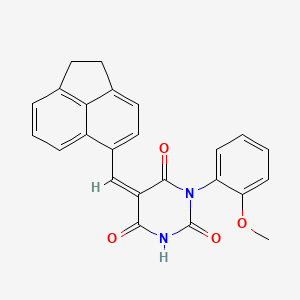
2-cyanobenzyl 3-methoxybenzoate
Descripción general
Descripción
2-cyanobenzyl 3-methoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol. This compound is also known as CBM and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 2-cyanobenzyl 3-methoxybenzoate is not fully understood. However, it is believed to exert its biological activity through the modulation of various signaling pathways. CBM has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-cyanobenzyl 3-methoxybenzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins. CBM has also been found to increase the activity of antioxidant enzymes, such as SOD and CAT, and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-cyanobenzyl 3-methoxybenzoate is its potential as a drug candidate. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a promising candidate for the treatment of various diseases. However, there are also some limitations to its use in lab experiments. CBM is a relatively new compound, and its long-term effects on human health are not fully understood. Additionally, the synthesis of CBM is a multi-step process, which can be time-consuming and costly.
Direcciones Futuras
There are several future directions for the research of 2-cyanobenzyl 3-methoxybenzoate. Further studies are needed to fully understand its mechanism of action and to identify its potential applications in the treatment of various diseases. Additionally, the development of new synthesis methods for CBM could lead to more efficient and cost-effective production. Finally, the investigation of the long-term effects of CBM on human health is essential for its safe use as a drug candidate.
Conclusion:
In conclusion, 2-cyanobenzyl 3-methoxybenzoate is a promising compound with potential applications in various fields of scientific research. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and to identify its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-cyanobenzyl 3-methoxybenzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant biological activity, making it a promising candidate for drug development. CBM has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurological disorders.
Propiedades
IUPAC Name |
(2-cyanophenyl)methyl 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-15-8-4-7-12(9-15)16(18)20-11-14-6-3-2-5-13(14)10-17/h2-9H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNDURZMPZWVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B4721972.png)



![4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4722001.png)
![N-(1-ethyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4722008.png)
![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4722010.png)
![methyl (5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4722020.png)
![2-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4722024.png)
![N-(4-bromophenyl)-N'-[4-(dimethylamino)phenyl]thiourea](/img/structure/B4722029.png)
![1-(3-chlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B4722030.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4722045.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4722051.png)
![N-(3-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4722061.png)